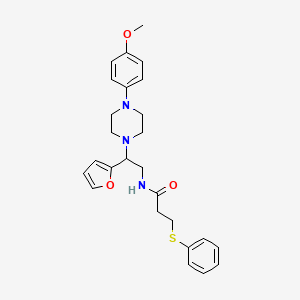![molecular formula C23H32N4OS B2845425 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-60-8](/img/structure/B2845425.png)
1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea (EMPTU) is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has shown promising results in various research studies.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research indicates that certain derivatives synthesized from 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea show promising antimicrobial and antifungal properties. A study by Yolal et al. (2012) synthesized eperezolid-like molecules, revealing high anti-Mycobacterium smegmatis activity, indicating potential applications in treating bacterial infections.
Analgesic and Anti-inflammatory Properties
Another research avenue explores the compound's analgesic and anti-inflammatory capabilities. Gevorgyan et al. (2017) reported on the synthesis of derivatives that possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, suggesting therapeutic potential in managing pain and inflammation without focusing on specific dosages or side effects [Gevorgyan et al., 2017].
Antiparkinsonian Activity
Compounds derived from 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea have been evaluated for their potential in treating Parkinson's disease. Azam et al. (2009) synthesized thiourea derivatives showing significant antiparkinsonian activity in models induced by haloperidol in mice. This suggests a new approach to treating Parkinson's disease and may serve as a foundation for future drug design [Azam et al., 2009].
Anticancer and Antitubercular Activities
The anticancer potential of thiophene-2-carboxaldehyde derivatives, including those similar in structure to 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea, has been explored. Shareef et al. (2016) highlighted that these new compounds have good antibacterial and antifungal activity, and less toxicity, alongside notable binding characteristics to Human Serum Albumin (HSA), indicating potential in cancer treatment [Shareef et al., 2016]. Additionally, Foks et al. (2004) synthesized derivatives for tuberculostatic activity, suggesting uses in combating tuberculosis [Foks et al., 2004].
Corrosion Inhibition
In the field of materials science, novel eco-friendly corrosion inhibitors derived from 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea were synthesized and tested for their efficiency in protecting mild steel in hydrochloric acid solution. Lavanya et al. (2020) demonstrated that these inhibitors show significant potential in increasing the corrosion resistance of metals, marking their importance in industrial applications [Lavanya et al., 2020].
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4OS/c1-4-28-21-12-10-20(11-13-21)25-23(29)24-18(2)22(19-8-6-5-7-9-19)27-16-14-26(3)15-17-27/h5-13,18,22H,4,14-17H2,1-3H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMCOOGTMDHXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone O-(4-chlorobenzyl)oxime](/img/structure/B2845342.png)
![4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2845344.png)

![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one](/img/structure/B2845349.png)
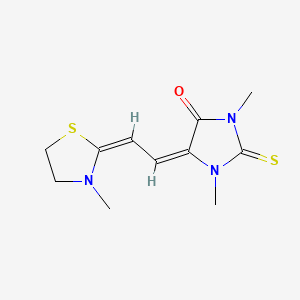
![N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine](/img/structure/B2845352.png)
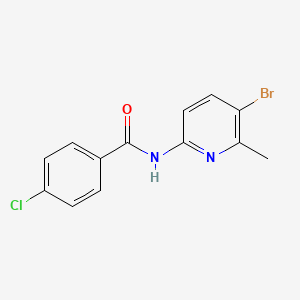
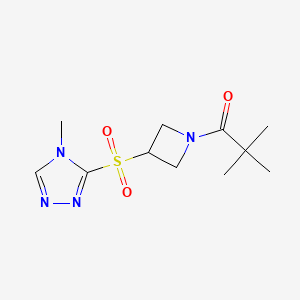
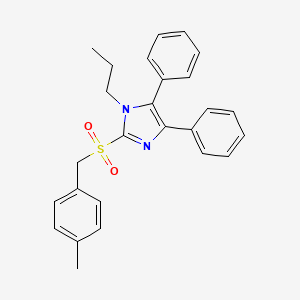
![2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2845360.png)
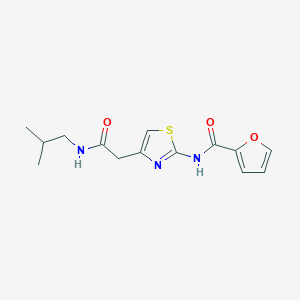
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2845364.png)
